molecular formula C9H11ClN2O B3116071 N-(3-amino-4-chlorophenyl)propanamide CAS No. 213831-01-7

N-(3-amino-4-chlorophenyl)propanamide

Cat. No. B3116071
CAS RN: 213831-01-7
M. Wt: 198.65 g/mol
InChI Key: XTYFFONNCYYVOA-UHFFFAOYSA-N
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Description

“N-(3-amino-4-chlorophenyl)propanamide” is a chemical compound with the CAS Number: 213831-01-7 . It has a molecular weight of 198.65 . The IUPAC name for this compound is N-(3-amino-4-chlorophenyl)propanamide .


Molecular Structure Analysis

The InChI code for “N-(3-amino-4-chlorophenyl)propanamide” is 1S/C9H11ClN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(3-amino-4-chlorophenyl)propanamide” is a powder that is stored at room temperature .

Scientific Research Applications

Anticonvulsant Studies

A study by Idris et al. (2011) synthesized isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides and evaluated their anticonvulsant activities in mice using maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. The ortho and para isomers demonstrated higher potency than the standard drug phenytoin in the MES test, indicating their potential for use against generalized seizures. The study highlights the significant anticonvulsant properties of these compounds, suggesting their application in epilepsy treatment Idris et al., 2011.

Nonlinear Optical Materials

Research into organic electro-optic and non-linear optical materials led to the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide) by Prabhu and Rao (2000). The material exhibited promising optical properties, including second harmonic generation (SHG) capability, making it a candidate for applications in photonics and optoelectronics Prabhu & Rao, 2000.

Herbicidal Activity

The compound's derivative, N-(3,4-dichlorophenyl)propanamide, commonly used as a post-emergent herbicide in paddy rice cultivation, was examined for its movement and retention in a paddy-riverine wetland system in Sri Lanka. This study by Perera et al. (1999) investigated propanil concentrations in soil, water, and plant tissues, shedding light on the environmental impact and dynamics of such compounds in agricultural settings Perera et al., 1999.

Antimicrobial Properties

A study on Arylsubstituted Halogen(thiocyanato)amides containing the 4-acetylphenyl fragment synthesized compounds for evaluating their antibacterial and antifungal activities. This research indicates the potential of N-(3-amino-4-chlorophenyl)propanamide derivatives in developing new antimicrobial agents Baranovskyi et al., 2018.

Photocatalytic Degradation

The photocatalytic degradation of anilides, including N-(3,4-dichlorophenyl)propanamide, under UV-A and solar light, was studied by Sturini et al. (1997). The research provides insights into the environmental degradation process of such compounds, offering potential applications in water treatment and pollution control Sturini et al., 1997.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYFFONNCYYVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286650
Record name N-(3-Amino-4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-chlorophenyl)propanamide

CAS RN

213831-01-7
Record name N-(3-Amino-4-chlorophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213831-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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